molecular formula C19H24N2O3 B4995200 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea

Cat. No.: B4995200
M. Wt: 328.4 g/mol
InChI Key: YIUXOBFPBUZPRP-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea is an organic compound that features a unique structure combining an adamantane moiety with a benzodioxole group linked through a urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Adamantane Derivative Preparation: Adamantane can be functionalized to introduce a reactive group, such as an amine or isocyanate, which will later react with the benzodioxole intermediate.

    Urea Formation: The final step involves the reaction of the adamantane derivative with the benzodioxole intermediate in the presence of a urea-forming reagent, such as phosgene or a carbodiimide, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The urea group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and hydrophobicity, while the benzodioxole group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-3-(1,3-benzodioxol-5-yl)urea: Lacks the methyl group on the benzodioxole moiety.

    1-(1-Adamantyl)-3-(1,3-benzodioxol-4-ylmethyl)urea: The benzodioxole group is attached at a different position.

    1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-(1-Adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea is unique due to the specific positioning of the benzodioxole group and the presence of the adamantane moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-18(20-10-12-1-2-16-17(6-12)24-11-23-16)21-19-7-13-3-14(8-19)5-15(4-13)9-19/h1-2,6,13-15H,3-5,7-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUXOBFPBUZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901329636
Record name 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351162-26-0
Record name 1-(1-adamantyl)-3-(1,3-benzodioxol-5-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901329636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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